molecular formula C11H16N4O B11777263 Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone

Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone

Cat. No.: B11777263
M. Wt: 220.27 g/mol
InChI Key: AUTGHHWCGJIUSB-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone is a heterocyclic compound featuring a bicyclic tetrahydroimidazo[1,2-a]pyrazine core fused with a pyrrolidinyl methanone group. This scaffold is notable for its role as a heterocyclized dipeptide mimetic, enabling cell permeability and interaction with intracellular targets like Gαq proteins . The compound, structurally analogous to BIM-46174, has been investigated for its ability to inhibit Gαq-protein signaling pathways, which are implicated in cancer progression and other pathologies .

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone

InChI

InChI=1S/C11H16N4O/c16-11(15-5-1-2-6-15)9-10-13-4-8-14(10)7-3-12-9/h4,8-9,12H,1-3,5-7H2

InChI Key

AUTGHHWCGJIUSB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2C3=NC=CN3CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes under electrocatalytic conditions . Another approach involves the reaction of 2-amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile with CuCl2 and isoamyl nitrite in anhydrous acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic systems are often employed to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind selectively to certain proteins, influencing their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antifungal Activity

Compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., 4a–f) share the tetrahydroimidazo core but differ in substituents. For example:

  • 4a–f derivatives (Özdemir et al., 2010): These feature halogenated aryl groups (e.g., 4-chlorophenyl, 4-bromophenyl) and exhibit selective antifungal activity against Candida species, with MIC values ranging from 0.25–16 μg/mL .
  • Key difference: The absence of the pyrrolidinyl methanone group reduces their Gαq inhibition but enhances antifungal specificity .
Table 1: Antifungal Activity of Selected Analogues
Compound Substituents MIC (μg/mL) Target Organism
4a 4-Chlorophenyl 0.25 Candida albicans
4d 4-Bromophenyl 1.0 Candida krusei
BIM-46174 Pyrrolidinyl methanone N/A Gαq proteins

Antimalarial Tetrahydroimidazo[1,2-a]pyrazines

Imidazolopiperazines like Compound 25 (Wu & Nagle, 2011) incorporate a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core with fluorophenyl and p-tolylamine substituents. These derivatives demonstrate nanomolar IC50 values against Plasmodium falciparum (e.g., 23-3: IC50 = 12 nM) .

  • Key difference: The addition of a 2-amino-1-ethanone side chain enhances antimalarial potency but reduces selectivity for mammalian targets compared to the pyrrolidinyl methanone group in the parent compound .

Antibacterial Hydrazone Derivatives

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones (e.g., 8d–f) exhibit broad-spectrum antibacterial activity. For instance:

  • 8d: Zone of inhibition = 33 mm against E. coli and 25 mm against P. aeruginosa .
  • Structural distinction: The hydrazone linker and trifluoromethyl benzylidene group improve Gram-negative activity but introduce metabolic instability compared to the methanone group .
Table 2: Antibacterial Activity of Hydrazone Derivatives
Compound Substituents Zone of Inhibition (mm) Target Bacteria
8d 4-Trifluoromethylbenzylidene 33 (E. coli) Gram-negative
8f 4-Nitrobenzylidene 30 (S. aureus) Gram-positive

Cancer-Targeted Gαq Inhibitors

BIM-46187 (Getschow et al.), a dimeric form of BIM-46174, shows enhanced inhibition of Gαq signaling (IC50 = 0.8 μM) compared to the monomeric parent compound (IC50 = 2.5 μM) .

Nitroimidazo Derivatives for Hypoxia Targeting

Compounds like 26d (5,6-dimethyl-7-(4-methylbenzyl)-2-nitroimidazo[1,2-a]pyrazin-8-one) incorporate a nitro group for hypoxia-selective activation. These derivatives are explored in oncology but lack the pyrrolidinyl methanone group critical for Gαq interaction .

Key Findings and Trends

Substituent Impact :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antibacterial and antifungal activity but may reduce solubility .
  • Bulky hydrophobic groups (e.g., cyclohexylmethyl in ) improve target affinity in cancer therapies but increase metabolic complexity .

Core Modifications :

  • Replacement of the pyrazine ring with pyrimidine (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidines) shifts activity from Gαq inhibition to antibacterial effects .

Biological Selectivity: The pyrrolidinyl methanone group in the target compound confers unique selectivity for Gαq proteins, whereas analogues with hydrazone or nitro groups prioritize microbial or hypoxic targets .

Biological Activity

Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including empirical studies, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a tetrahydroimidazo[1,2-a]pyrazine moiety , which contribute to its unique chemical properties. The molecular formula is C11H16N4OC_{11}H_{16}N_{4}O with a molecular weight of 220.27 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives containing the imidazo[1,2-a]pyrazine scaffold have shown promising anticancer activity against various cancer cell lines. A notable study reported that certain derivatives exhibited significant cytotoxicity against A549 lung adenocarcinoma cells . The structure-dependent nature of these compounds suggests that modifications could enhance their efficacy.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Notes
Compound 1A54910Moderate activity
Compound 2A5495High activity
Compound 3HCT11615Selective activity

Antimicrobial Activity

In addition to anticancer properties, this compound may exhibit antimicrobial effects. Compounds with similar imidazo[1,2-a]pyrazine structures have been tested against multidrug-resistant strains of Staphylococcus aureus, demonstrating significant antimicrobial activity . This highlights the compound's potential as a therapeutic agent against resistant bacterial infections.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : It could also interact with various receptors that regulate cellular signaling pathways related to growth and survival.

Study on Anticancer Properties

In a comparative study involving several pyrrolidine derivatives, researchers evaluated the cytotoxic effects on A549 cells using an MTT assay. The results indicated that modifications to the pyrrolidine structure significantly influenced the anticancer efficacy. For example, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial effects of similar compounds against Staphylococcus aureus. The findings revealed that certain derivatives not only inhibited bacterial growth but also demonstrated selective toxicity towards resistant strains. This positions this compound as a candidate for further development in combating antibiotic resistance .

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